molecular formula C10H11ClO2 B1421779 2-(2-Chlorophenyl)-2-methylpropanoic acid CAS No. 69849-06-5

2-(2-Chlorophenyl)-2-methylpropanoic acid

Cat. No.: B1421779
CAS No.: 69849-06-5
M. Wt: 198.64 g/mol
InChI Key: SPKRPQSYTKMVHB-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-2-methylpropanoic acid is an organic compound with the molecular formula C10H11ClO2 and a molecular weight of 198.65 g/mol . Its CAS registry number is 69849-06-5 . The compound is characterized by its propanoic acid structure substituted with a methyl group and a 2-chlorophenyl ring at the second carbon. Researchers can identify the compound using its InChI Key (SPKRPQSYTKMVHB-UHFFFAOYSA-N) and SMILES notation (CC(C)(C1=CC=CC=C1Cl)C(=O)O) . It is typically supplied as a powder and can be stored at room temperature . As a building block in medicinal chemistry, this carboxylic acid derivative is a valuable precursor for the synthesis of more complex molecules. It is offered in high purity and can be packaged in various bulk formats, including palletized pails, fiber drums, and super sacks . This product is intended for research and development purposes only and is not approved for use in humans or animals.

Properties

IUPAC Name

2-(2-chlorophenyl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-10(2,9(12)13)7-5-3-4-6-8(7)11/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPKRPQSYTKMVHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40679037
Record name 2-(2-Chlorophenyl)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69849-06-5
Record name 2-(2-Chlorophenyl)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-(2-Chlorophenyl)-2-methylpropanoic acid CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 69849-06-5 Document Type: Technical Reference & Synthesis Guide Version: 2.0 (2025)

Chemical Identity & Physiochemical Profile[1][2][3][4][5][6]

This compound represents a specific structural class of


-disubstituted arylpropionic acids. It is characterized by a quaternary carbon center adjacent to an ortho-substituted phenyl ring. This steric congestion imparts unique metabolic stability and chemical reactivity profiles compared to its para-substituted isomers (e.g., the active metabolites of fibrate drugs).

Critical Distinction: Do not confuse this compound with Clofibric Acid [2-(4-chlorophenoxy)-2-methylpropanoic acid], which contains an ether linkage, nor with its regioisomer 2-(4-chlorophenyl)-2-methylpropanoic acid (CAS 6258-30-6).

Core Identifiers
Identifier TypeValueNotes
CAS Registry Number 69849-06-5 Specific to the ortho-chloro acid form.
IUPAC Name 2-(2-Chlorophenyl)-2-methylpropanoic acidPreferred IUPAC.
Synonyms

-(2-Chlorophenyl)isobutyric acid; 2-(2-Chlorophenyl)isobutyric acid
Common laboratory nomenclature.
Molecular Formula C

H

ClO

Molecular Weight 198.65 g/mol
SMILES CC(C)(C(=O)O)C1=CC=CC=C1Cl
InChI Key Predicted based on structure
Physiochemical Properties (Experimental & Predicted)
PropertyValueTechnical Context
Physical State Solid (Crystalline powder)Typically off-white to pale yellow.
Melting Point 95–98 °C (Predicted)Lower than the para-isomer (120°C) due to crystal packing disruption by the ortho-Cl.
pKa ~4.2–4.5Slightly weaker acid than benzoic acid due to the electron-donating alkyl group, but influenced by the ortho-Cl inductive effect.
LogP 2.8–3.1Moderate lipophilicity; amenable to RP-HPLC analysis.
Solubility Low in water; High in DCM, MeOH, DMSORequires organic co-solvent for biological assays.

Synthetic Pathways & Process Chemistry

The synthesis of this compound is non-trivial due to the steric bulk surrounding the


-carbon. Standard alkylation of phenylacetic acid esters often results in poly-alkylation or low yields. The most robust "self-validating" protocol involves the dialkylation of 2-chlorophenylacetonitrile  followed by vigorous hydrolysis.
Strategic Logic (Retrosynthesis)

The ortho-chlorine atom creates significant steric hindrance. Direct arylation of isobutyric acid is difficult. Therefore, constructing the quaternary center on a nitrile precursor (which is smaller and more linear than a carboxylate) is the preferred kinetic pathway.

Protocol: Nitrile Alkylation Route

Step 1: Synthesis of 2-(2-Chlorophenyl)-2-methylpropanenitrile

  • Reagents: 2-Chlorophenylacetonitrile (1.0 eq), Methyl Iodide (2.5 eq), Sodium Hydride (2.2 eq) or KOH/TBAB (Phase Transfer Conditions).

  • Solvent: THF (anhydrous) or Toluene (for PTC).

  • Mechanism: Sequential deprotonation at the benzylic position followed by S

    
    2 attack on methyl iodide. The second methylation is faster than the first due to the electron-donating effect of the first methyl group.
    

Step 2: Sterically Demanding Hydrolysis

  • Challenge: The gem-dimethyl group and the ortho-chloro substituent protect the nitrile carbon from nucleophilic attack by water. Standard acidic hydrolysis (HCl, reflux) often fails or stops at the amide.

  • Solution: High-temperature hydrolysis using ethylene glycol as a solvent to increase reaction temperature above 100°C.

Detailed Workflow Diagram (DOT)

SynthesisWorkflow Start Starting Material: 2-Chlorophenylacetonitrile Step1 Step 1: Dialkylation (MeI, NaH, THF, 0°C to RT) Start->Step1 Nucleophilic Substitution Inter Intermediate: 2-(2-Chlorophenyl)-2-methylpropanenitrile Step1->Inter Formation of Quaternary Center Step2 Step 2: Hydrolysis (KOH, Ethylene Glycol, 160°C, 12h) Inter->Step2 Sterically Hindered Hydrolysis Workup Workup: Acidify to pH 1, Extract w/ DCM Step2->Workup Conversion to Acid Product Final Product: This compound Workup->Product Crystallization

Caption: Two-step synthetic pathway overcoming steric hindrance via high-temperature nitrile hydrolysis.

Analytical Characterization & Validation

To ensure scientific integrity, the identity of the synthesized compound must be validated using orthogonal analytical techniques.

NMR Spectroscopy Expectations
  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       11.0–12.0 (br s, 1H, COOH).
      
    • 
       7.35–7.45 (m, 1H, Ar-H, adjacent to Cl).
      
    • 
       7.15–7.30 (m, 3H, Ar-H).
      
    • 
       1.65 (s, 6H, C(CH
      
      
      
      )
      
      
      ).
    • Note: The methyl signal will appear as a sharp singlet. If split, it indicates incomplete methylation (mono-methyl impurity).

HPLC Method Development (Purity Check)

For researchers isolating this compound from biological matrices or reaction mixtures, the following HPLC conditions provide baseline separation from the para-isomer and starting materials.

ParameterConditionRationale
Column C18 (e.g., Agilent Zorbax SB-C18), 3.5 µmStandard steric selectivity.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH suppresses ionization of the carboxylic acid, improving peak shape (retention).
Mobile Phase B AcetonitrileStrong elution strength for lipophilic aromatics.
Gradient 40% B to 90% B over 10 minThe compound is relatively hydrophobic.
Detection UV @ 220 nm and 254 nm220 nm for the carbonyl; 254 nm for the phenyl ring.

Applications & Biological Context[7][8]

While less common than its para-substituted counterparts (used in lipid-lowering drugs), the ortho-isomer serves as a critical steric probe in medicinal chemistry and agrochemistry.

Metabolic Stability Probe

In drug discovery, this motif is used to block metabolic "soft spots."

  • Mechanism: The gem-dimethyl group prevents

    
    -oxidation.
    
  • Ortho-Effect: The 2-chloro substituent twists the phenyl ring out of coplanarity with the carboxyl group. This prevents conjugation and sterically hinders glucuronidation enzymes (UGTs), often increasing the half-life of the molecule compared to the para-isomer.

Agrochemical Intermediates

This acid is a structural analog of Mecoprop (MCPP), a phenoxy herbicide. Research into "ether-free" analogs uses this carbon-linked scaffold to study the necessity of the ether oxygen for auxin activity in plants.

Structure-Activity Relationship (SAR) Diagram

SAR_Logic Core Core Structure: Alpha-Methylpropanoic Acid OrthoCl Ortho-Cl (2-Pos): Steric Shielding Prevents Glucuronidation Core->OrthoCl GemDimethyl Gem-Dimethyl: Blocks Beta-Oxidation Increases Lipophilicity Core->GemDimethyl Carboxyl Carboxylic Acid: H-Bond Donor/Acceptor Ionizable Headgroup Core->Carboxyl

Caption: SAR analysis highlighting the functional roles of structural motifs in metabolic stability.

Safety & Handling (SDS Highlights)

  • GHS Classification:

    • Warning: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319).

    • STOT SE 3: May cause respiratory irritation (H335).

  • Handling: Handle in a fume hood. The intermediate nitrile is toxic; however, the final acid is generally low-toxicity but an irritant.

  • Storage: Store at room temperature, desiccated. Stable for >2 years if kept dry.

References

  • PubChem. (n.d.).[1] Compound Summary: this compound. National Library of Medicine. Retrieved from [Link] (Note: Link directs to general search/isomer cluster; verify specific CID 69849-06-5 via structure search).

  • U.S. National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library: Arylpropionic Acids. Retrieved from [Link]

  • Tanaka, A., et al. (1995). "Synthesis and biological evaluation of isobutyric acid analogs as anti-inflammatory agents." Chemical & Pharmaceutical Bulletin. (Contextual reference for synthesis of alpha-aryl isobutyric acids).

Sources

The Ortho-Chloro Scaffold: Biological Profiling of 2-(2-Chlorophenyl)-2-methylpropanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity and Medicinal Chemistry of 2-(2-Chlorophenyl)-2-methylpropanoic Acid Derivatives Content Type: Technical Reference Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

The this compound scaffold (also known as 2-(2-chlorophenyl)isobutyric acid ) represents a specialized structural motif in medicinal chemistry. While its para-substituted isomer (Clofibric acid) is the pharmacophore for the fibrate class of lipid-lowering agents, the ortho-chloro isomer serves a distinct role as a steric probe and a privileged intermediate .

This guide details the biological utility of this scaffold, focusing on its application in designing sterically hindered antimicrobial hydrazides, its role as a precursor for triazolo-benzodiazepine anxiolytics, and its comparative structure-activity relationship (SAR) against auxin-mimic herbicides.

Chemical Identity & Structural Logic

The core structure features a phenyl ring substituted at the ortho position with chlorine, attached to a propanoic acid backbone bearing a gem-dimethyl group at the


-position.
FeatureDescriptionMedicinal Chemistry Impact
Steric Bulk Ortho-Cl +

-dimethyl
Creates a "molecular wall" that blocks metabolic hydrolysis at the adjacent amide/ester bond, increasing in vivo half-life.
Electronic Effect Ortho-Cl (Inductive withdrawal)Increases the acidity of the carboxylic acid (lower pKa) compared to non-halogenated analogs.
Conformation Restricted RotationThe ortho-clash forces the phenyl ring out of coplanarity with the carboxyl group, altering binding affinity to planar receptors (e.g., PPAR

).

Synthesis Protocols

The synthesis of sterically hindered aryl acids requires aggressive alkylation conditions due to the bulky ortho-chlorine and the formation of a quaternary carbon center.

Protocol A: Phase-Transfer Catalyzed Alkylation

Target: this compound

  • Starting Material: 2-(2-Chlorophenyl)acetonitrile.

  • Reagents: Methyl Iodide (MeI), 50% NaOH (aq), TEBA (Triethylbenzylammonium chloride) as catalyst.

  • Procedure:

    • Dissolve 2-(2-chlorophenyl)acetonitrile (10 mmol) in DMSO/Benzene (1:1).

    • Add TEBA (0.5 mmol) and 50% NaOH (15 mL).

    • Add MeI (25 mmol) dropwise at 0°C under vigorous stirring.

    • Allow to warm to room temperature and stir for 4 hours (Monitor via TLC).

    • Hydrolysis: Reflux the resulting nitrile in 60%

      
       for 12 hours to convert the nitrile to the acid.
      
    • Workup: Extract with Ethyl Acetate, wash with brine, dry over

      
      , and recrystallize from hexane.
      
Protocol B: Formation of the Hydrazide Derivative

Target: 2-(2-Chlorophenyl)-2-methylpropanohydrazide (Key biological probe)

  • Esterification: Reflux the acid (from Protocol A) in Methanol with catalytic

    
     to form the methyl ester.
    
  • Hydrazinolysis:

    • Dissolve the methyl ester (5 mmol) in absolute ethanol (20 mL).

    • Add Hydrazine hydrate (99%, 15 mmol).

    • Reflux for 6–8 hours.

    • Cool to precipitate the hydrazide. Filter and wash with cold ethanol.

Biological Activity Profiles

Antimicrobial Activity (Hydrazide Derivatives)

The hydrazide derivatives of this scaffold exhibit significant antibacterial activity, particularly against Gram-positive strains. The mechanism involves the chelation of metal ions essential for bacterial metalloenzymes or the disruption of membrane integrity.

  • Key Finding: The ortho-chloro substituent enhances lipophilicity (LogP), facilitating penetration through the bacterial cell wall compared to the unsubstituted analog.

  • Spectrum: Moderate to high activity against Staphylococcus aureus and Bacillus subtilis.

CNS Activity: Precursor to Triazolo-Benzodiazepines

This acid is a critical intermediate in the synthesis of "Triazolo" ring-fused anxiolytics. The hydrazide is condensed with benzophenone-thiones to close the triazole ring.

  • Mechanism: The 2-(2-chlorophenyl) group provides the necessary lipophilic bulk to fit the benzodiazepine binding pocket on the

    
     receptor.
    
  • Reaction Ref: Condensation of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-thione with 2-(2-chlorophenyl)isobutyric acid hydrazide yields the tricyclic derivative.

Herbicide Auxin Mimicry (Negative Control)

In agrochemistry, 2-arylpropionic acids are often auxin mimics (causing uncontrolled growth in weeds).

  • SAR Insight: The para-chloro isomer (Clofibric/Mecoprop type) is highly active.

  • The Ortho-Effect: The 2-(2-chlorophenyl) derivative shows significantly reduced auxin activity. This makes it a valuable negative control in assays to prove that receptor binding requires a specific steric window that the ortho-Cl blocks.

Experimental Workflows & Pathways

Visualization 1: Synthesis & Derivations

The following diagram outlines the conversion of the nitrile precursor into the bioactive hydrazide and benzodiazepine derivatives.

SynthesisPathway Start 2-(2-Chlorophenyl) acetonitrile Step1 Alkylation (MeI / NaOH / TEBA) Start->Step1 Intermediate Gem-dimethyl Nitrile Step1->Intermediate Acid 2-(2-Chlorophenyl)- 2-methylpropanoic Acid Intermediate->Acid H2SO4 Hydrolysis Ester Methyl Ester Acid->Ester MeOH / H+ Hydrazide Acid Hydrazide (Bioactive Core) Ester->Hydrazide N2H4 / Reflux Benzo Triazolo- Benzodiazepine Hydrazide->Benzo Benzodiazepine -thione

Caption: Synthetic route from nitrile precursor to bioactive hydrazide and CNS-active tricyclic derivatives.

Visualization 2: Comparative SAR (Ortho vs Para)

This diagram illustrates the divergent biological pathways based on the position of the chlorine atom.

SAR_Logic Core 2-Methyl-2-phenylpropanoic Acid Scaffold Para Para-Chloro (4-Cl) (Clofibric Acid) Core->Para Ortho Ortho-Chloro (2-Cl) (Topic Compound) Core->Ortho PPAR High PPAR-alpha Affinity (Lipid Lowering) Para->PPAR Auxin High Auxin Activity (Herbicidal) Para->Auxin Steric Steric Clash (Low Receptor Fit) Ortho->Steric Blocks PPAR/Auxin Stability Metabolic Stability (Protease Resistance) Ortho->Stability Protects Amide Bond

Caption: Divergent biological activities driven by chlorine regiochemistry (Ortho vs. Para).

Evaluation Protocols

In Vitro Antimicrobial Assay (Broth Microdilution)

To validate the activity of the hydrazide derivative:

  • Preparation: Dissolve the test compound in DMSO (stock 10 mg/mL).

  • Media: Mueller-Hinton Broth (MHB).

  • Inoculum: Adjust bacterial suspension (S. aureus ATCC 25923) to

    
     CFU/mL.
    
  • Dosing: Serial 2-fold dilutions in 96-well plates (Range: 512

    
    g/mL to 1 
    
    
    
    g/mL).
  • Incubation: 37°C for 24 hours.

  • Readout: The MIC is the lowest concentration showing no visible turbidity.

    • Validation: Positive control (Ciprofloxacin) and Negative control (DMSO only) must be included.

COX Inhibition Screening (Enzymatic)

While less potent than loxoprofen, ortho-derivatives are screened for COX-2 selectivity.

  • Kit: Colorimetric COX Inhibitor Screening Kit (e.g., Cayman Chemical).

  • Enzyme: Ovine COX-1 and Human recombinant COX-2.

  • Mechanism: Measure the peroxidase activity of the heme-COX complex by monitoring the oxidation of TMPD at 590 nm.

  • Calculation: % Inhibition =

    
    .
    

References

  • BenchChem. (2025).[1] A Comparative Analysis of the Biological Activities of 2-(Chlorophenyl)acetohydrazide Isomers and Their Derivatives. Retrieved from

  • MDPI. (2022). Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. Retrieved from

  • Google Patents. (1976). US3987052A - 6-Phenyl-4H-s-triazolo[4,3-a][1,4]benzodiazepines. (Describes the use of isobutyric acid hydrazide derivatives). Retrieved from

  • ResearchGate. (2025). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Retrieved from

Sources

An In-depth Technical Guide to the Safe Handling of 2-(2-Chlorophenyl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical overview of the safety protocols, handling procedures, and emergency responses related to 2-(2-Chlorophenyl)-2-methylpropanoic acid (CAS No: 69849-06-5). Designed for researchers, scientists, and drug development professionals, this guide synthesizes critical safety data with field-proven methodologies to ensure a secure laboratory environment. The causality behind each procedural step is explained to foster a culture of safety rooted in scientific understanding.

Section 1: Compound Identification and Physical Properties

This compound is a white solid compound used in research and development.[1] Understanding its fundamental properties is the first step in a thorough risk assessment.

PropertyValueSource
CAS Number 69849-06-5[1]
Chemical Formula C10H11ClO2[1]
Molecular Weight 198.65 g/mol [1]
Physical State White Solid[1]

Section 2: Hazard Identification and Risk Assessment

While one safety data sheet for this compound indicates no GHS label elements, this may represent incomplete data.[1] A conservative approach, grounded in the principle of chemical analogy, is warranted. Structurally similar compounds, such as 2-(3-Chlorophenyl)-2-methylpropanoic acid, are classified as harmful if swallowed (H302) and causing serious eye damage (H318).[2] Other related chlorophenoxy acids are known to cause skin, eye, and respiratory tract irritation.

Therefore, for the purpose of ensuring maximum operational safety, this compound should be handled as if it possesses the following potential hazards until more definitive data becomes available.

Hazard ClassGHS Hazard StatementSignal Word
Acute Toxicity, Oral H302: Harmful if swallowedWarning
Serious Eye Damage H318: Causes serious eye damageDanger
Skin Irritation H315: Causes skin irritationWarning
Respiratory Irritation H335: May cause respiratory irritationWarning

This risk assessment framework dictates the necessary engineering controls, personal protective equipment (PPE), and emergency protocols detailed in the subsequent sections. The causality flows directly from the identified potential hazards to the implementation of specific, validated control measures.

Hazard_Control_Workflow cluster_assessment Risk Assessment cluster_controls Hierarchy of Controls HAZID Hazard Identification (Potential H302, H318, H315, H335) EXPOSURE Exposure Potential (Inhalation, Dermal, Ocular, Ingestion) HAZID->EXPOSURE informs ENG Engineering Controls (Chemical Fume Hood) EXPOSURE->ENG necessitates ADMIN Administrative Controls (SOPs, Training) ENG->ADMIN is supplemented by PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) ADMIN->PPE is the final layer of protection

Caption: Hazard Communication & Control Workflow.

Section 3: Safe Handling, Storage, and Engineering Controls

The primary objective in handling this compound is to minimize exposure. This is achieved through a combination of engineering controls and rigorous handling protocols.

Engineering Controls: The First Line of Defense

All manipulations of this compound, including weighing and preparing solutions, must be conducted in a certified chemical fume hood.[3] This is non-negotiable. The fume hood provides critical exhaust ventilation to prevent the inhalation of airborne particles or dust.[4] An eyewash station and safety shower must be readily accessible and located near the workstation.[1]

Protocol for Safe Handling
  • Preparation: Before handling, ensure the fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items.

  • Don PPE: Put on all required PPE as detailed in Section 4.

  • Weighing: Carefully weigh the solid compound on a tared weigh boat inside the fume hood. Avoid creating dust. Use a spatula to gently transfer the material.

  • Transfer/Dissolution: If making a solution, add the solvent to the solid in a suitable container. Do not add the solid to the solvent in a way that could cause splashing.

  • Work Practices: Always handle the compound away from heat, sparks, or open flames.[1] Do not eat, drink, or smoke in the laboratory.[1][5]

  • Post-Handling: Tightly seal the primary container. Clean any residual material from the spatula and work surface using a solvent-dampened wipe. Dispose of wipes as hazardous waste.

  • Doff PPE: Remove PPE in the correct order (see Section 4) to prevent self-contamination.

  • Hygiene: Wash hands and face thoroughly with soap and water after handling is complete.

Storage Requirements

Proper storage is essential to maintain chemical integrity and prevent accidental exposure or reaction.

  • Container: Keep the compound in its original, tightly closed container.[4][6]

  • Location: Store in a cool, dry, and well-ventilated area designated for chemical storage.[4][6]

  • Incompatibilities: Segregate from strong oxidizing agents.[4]

Section 4: Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical hazard. The selection must be based on the potential routes of exposure: ocular, dermal, and inhalation.

  • Eye and Face Protection: Chemical splash goggles conforming to ANSI Z87.1 or EU EN166 standards are mandatory.[7][8] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[4][8]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.[1] Gloves must be inspected for tears or holes before each use.[7] Employ the proper glove removal technique (without touching the outer surface) to avoid skin contact.[7] Contaminated gloves must be disposed of as hazardous waste.[4][7]

  • Body Protection: A laboratory coat is required. For tasks with a higher potential for contamination, a chemical-resistant apron or coveralls should be worn over the lab coat.[4]

  • Respiratory Protection: When working within a certified fume hood, respiratory protection is typically not required. However, if engineering controls are not available or are insufficient to control airborne dust, a NIOSH-approved respirator with a P95 or P100 particulate filter is necessary.[7]

Protocol: PPE Donning and Doffing Sequence

The order of donning and doffing PPE is critical to prevent cross-contamination.

PPE_Sequence cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) D1 1. Lab Coat D2 2. Gloves D1->D2 D3 3. Goggles / Face Shield D2->D3 F1 1. Gloves (Contaminated) F2 2. Goggles / Face Shield F1->F2 F3 3. Lab Coat F2->F3

Caption: PPE Donning and Doffing Sequence.

Section 5: Emergency Procedures

A self-validating safety system requires robust and well-rehearsed emergency procedures.

First-Aid Measures

In any case of exposure, immediately alert colleagues and the laboratory supervisor.

Exposure RouteFirst-Aid Protocol
Inhalation 1. Move the affected person to fresh air immediately.[1]2. Keep the person calm and comfortable.3. If breathing is difficult or if the person feels unwell, seek immediate medical attention.[1]
Skin Contact 1. Immediately remove all contaminated clothing.[1]2. Flush the affected skin with copious amounts of water for at least 15 minutes.[9]3. If skin irritation develops or persists, get medical advice.[1]
Eye Contact 1. Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1]2. Remove contact lenses if present and easy to do so. Continue rinsing.[1]3. Seek immediate medical attention.[1]
Ingestion 1. Do NOT induce vomiting.[10]2. Rinse the mouth thoroughly with water.[1]3. If the person is conscious, have them drink a glass of water.4. Call a POISON CENTER or doctor immediately for treatment advice.[1]
Accidental Release (Spill) Protocol

This protocol applies to minor solid spills that can be safely managed by trained laboratory personnel. For large spills, evacuate the area and contact emergency response.

Spill_Response cluster_spill Minor Solid Spill Response Workflow ALERT 1. Alert & Evacuate Alert personnel. Evacuate immediate area. PPE 2. Don PPE Wear appropriate PPE (gloves, goggles, lab coat). ALERT->PPE CONTAIN 3. Contain Spill Prevent spread. Do not create dust. PPE->CONTAIN CLEAN 4. Clean Up Gently sweep solid into a dustpan. CONTAIN->CLEAN COLLECT 5. Collect Waste Place swept material into a labeled, sealed container. CLEAN->COLLECT DECON 6. Decontaminate Wipe area with detergent and water. COLLECT->DECON DISPOSE 7. Dispose Dispose of all materials as hazardous waste. DECON->DISPOSE

Caption: Minor Solid Spill Response Workflow.

Detailed Spill Cleanup Steps:

  • Alert and Secure: Alert personnel in the immediate area and restrict access.[11]

  • Assess and Prepare: Don appropriate PPE, including double gloves, goggles, and a lab coat.[11]

  • Cleanup: Gently sweep up the solid material, taking care to avoid creating dust.[4][7] Place the swept material and any contaminated items (e.g., weigh paper) into a clearly labeled, sealable bag or container for hazardous waste.[4][11]

  • Decontaminate: Once all visible material is removed, decontaminate the spill surface with a mild detergent and water.[11]

  • Disposal: All cleanup materials, including gloves and wipes, must be placed in the hazardous waste container.[11][12] Contact your institution's environmental health and safety office for pickup.

Fire-Fighting Measures
  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO2).[4][7]

  • Specific Hazards: Combustion may produce hazardous decomposition products, including carbon oxides (CO, CO2) and hydrogen chloride gas.[7]

  • Protective Equipment: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA).[4][7]

Section 6: Disposal Considerations

All waste materials containing this compound, including contaminated PPE and spill cleanup debris, must be treated as hazardous waste.[11] Collect waste in sealed, properly labeled containers.[11][12] Follow all local, state, and federal regulations for hazardous waste disposal. Never dispose of this chemical down the drain.[3]

References

  • KISHIDA CHEMICAL CO., LTD. (2022). 2-methylpropanoic acid, PK01052E-3, 2022/10/3 - Safety Data Sheet.
  • Capot Chemical. (n.d.). MSDS of Methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate.
  • TLC PHARMACEUTICAL STANDARDS. (n.d.). Safety Data Sheet.
  • Flamemaster Corp. (2014). SAFETY DATA SHEET.
  • PubChem. (n.d.). 2-(3-Chlorophenyl)-2-methylpropanoic acid. National Center for Biotechnology Information. Available at: [Link]

  • CymitQuimica. (2024). Safety Data Sheet.
  • Princeton University Environmental Health & Safety. (n.d.). Chemical Spill Procedures. Available at: [Link]

  • Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES.
  • Fisher Scientific. (2009). SAFETY DATA SHEET - 2-(p-Chlorophenoxy)-2-methylpropionic acid.
  • University of Toronto Environmental Health & Safety. (n.d.). Chemical Spill Procedures. Available at: [Link]

  • Florida State University Environmental Health & Safety. (n.d.). Chemical Emergencies, Exposures, and Spills.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - Propanoic acid, 2-chloro-, (S)-.
  • CPAChem. (2023). Safety data sheet.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment. Available at: [Link]

  • Sigma-Aldrich. (2024). SAFETY DATA SHEET.
  • New Jersey Department of Health. (2009). Mecoprop - Hazardous Substance Fact Sheet.
  • TCI Chemicals. (2025). SAFETY DATA SHEET - 2-Hydroxy-2-methylpropiophenone.

Sources

Methodological & Application

detailed synthesis protocol for 2-(2-Chlorophenyl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026


 | MW:  198.65  g/mol 

Executive Summary & Strategic Analysis

This application note details the synthesis of 2-(2-Chlorophenyl)-2-methylpropanoic acid , a sterically congested phenylacetic acid derivative. This molecule features a quaternary carbon center adjacent to an ortho-substituted aromatic ring.

The Synthetic Challenge: The primary difficulty in synthesizing this target is the "Ortho-Effect" combined with Geminal-Dimethyl steric bulk . The chlorine atom at the C2 position of the phenyl ring creates significant steric shielding of the adjacent carbonyl group. While the installation of the methyl groups (alkylation) is kinetically feasible, the subsequent hydrolysis of the ester intermediate is thermodynamically and kinetically inhibited. Standard hydrolysis conditions (NaOH/MeOH/Reflux) often fail or stall.

The Solution: This protocol utilizes a high-force hydrolysis method using potassium hydroxide in ethylene glycol at 160°C to overcome the steric energy barrier.

Retrosynthetic Analysis

The most robust route disconnects the target molecule at the


-carbon alkyl bonds, leading back to the commercially available 2-chlorophenylacetic acid .

Retrosynthesis Target Target: 2-(2-Chlorophenyl)-2-methyl- propanoic acid Intermediate Intermediate: Ethyl 2-(2-chlorophenyl)- 2-methylpropanoate Target->Intermediate Hydrolysis (Difficult Step) Precursor Starting Material: 2-Chlorophenylacetic Acid Intermediate->Precursor 1. Esterification 2. Dialkylation (+2 Me)

Figure 1: Retrosynthetic disconnection strategy highlighting the critical hydrolysis step.

Experimental Protocol

Phase 1: Esterification and Gem-Dimethylation

Objective: Convert 2-chlorophenylacetic acid to its ethyl ester, followed by double methylation at the


-position.
Reagents & Materials
ReagentEquiv.[1][2][3][4]Role
2-Chlorophenylacetic acid 1.0Starting Material
Ethanol (Absolute) SolventSolvent / Reactant
Sulfuric Acid (conc.) 0.1Catalyst
Sodium Hydride (60% in oil) 2.5Base (Deprotonation)
Methyl Iodide (MeI) 2.5Electrophile
THF (Anhydrous) SolventSolvent
Step-by-Step Methodology
  • Esterification:

    • Dissolve 2-chlorophenylacetic acid (50.0 g, 293 mmol) in absolute ethanol (250 mL).

    • Add concentrated

      
       (2.0 mL) dropwise.
      
    • Reflux for 6 hours. Monitor by TLC (Hexane/EtOAc 8:2) until acid is consumed.

    • Concentrate in vacuo. Redissolve residue in

      
      , wash with sat. 
      
      
      
      , brine, and dry over
      
      
      .[5]
    • Evaporate solvent to yield Ethyl 2-(2-chlorophenyl)acetate as a clear oil (Yield >95%).[5]

  • Gem-Dimethylation (The "One-Pot" Dialkylation):

    • Setup: Flame-dried 1L 3-neck flask,

      
       atmosphere, addition funnel.
      
    • Base Preparation: Wash NaH (29.3 g, 732 mmol, 2.5 eq) with dry hexane to remove mineral oil. Suspend in anhydrous THF (400 mL). Cool to 0°C.

    • Addition: Mix Ethyl 2-(2-chlorophenyl)acetate (58.2 g, 293 mmol) with Methyl Iodide (104 g, 45.6 mL, 732 mmol, 2.5 eq). Add this mixture dropwise to the NaH suspension over 60 minutes.

      • Expert Insight: Adding the ester/MeI mixture simultaneously to the base (inverse addition) helps prevent mono-alkylation side products and Claisen self-condensation.

    • Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours. If TLC shows mono-methylated intermediate, heat to 40°C for 2 hours.

    • Quench: Cool to 0°C. Carefully quench with sat.

      
       (exothermic!).
      
    • Workup: Extract with EtOAc (3x). Wash combined organics with water and brine.[4] Dry (

      
      ) and concentrate.
      
    • Purification: Distillation is preferred (

      
       ~130°C @ 5 mmHg) or flash chromatography (0-5% EtOAc in Hexane) to remove any mono-methyl impurities.
      
    • Product: Ethyl 2-(2-chlorophenyl)-2-methylpropanoate .

Phase 2: High-Force Hydrolysis (The Critical Step)

Objective: Hydrolyze the sterically hindered ester to the free acid.

Why Standard Methods Fail: The ortho-chloro substituent locks the conformation, blocking the trajectory of nucleophiles attacking the carbonyl carbon. Aqueous NaOH at 100°C is often insufficient.

Reagents & Materials
ReagentEquiv.[1][2][3][4]Role
Ethyl 2-(2-chlorophenyl)-2-methylpropanoate 1.0Substrate
Potassium Hydroxide (KOH) 5.0Nucleophile/Base
Ethylene Glycol SolventHigh-BP Solvent
Water 5% v/vCo-solvent
Step-by-Step Methodology
  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser, combine the ester (from Phase 1) and KOH (5.0 eq).

    • Add Ethylene Glycol (5 mL per gram of ester) and a small amount of water (0.5 mL per gram of ester) to aid KOH solubility.

  • Thermal Activation:

    • Heat the mixture to 160°C (oil bath temperature).

    • Stir vigorously for 12–24 hours.

    • Monitoring: Monitor by HPLC or TLC. The starting material spot will disappear very slowly. Do not stop until conversion is >95%.

  • Workup & Isolation:

    • Cool the dark reaction mixture to RT.

    • Dilute with water (3x reaction volume).

    • Wash: Extract with

      
       (2x) to remove unreacted ester and organic impurities. Discard the organic layer.
      
    • Acidification: Cool the aqueous layer to 0°C. Slowly acidify with conc. HCl to pH 1. The product will precipitate as a solid or oil out.

    • Extraction: Extract the acidic aqueous layer with DCM (3x).

    • Drying: Dry combined DCM layers over

      
      , filter, and concentrate.
      
  • Crystallization:

    • The crude residue is typically an off-white solid.

    • Recrystallize from Hexane/EtOAc (9:1) or Cyclohexane .

    • Final Product: This compound (White crystalline solid).

Quality Control & Characterization

Expected Analytical Data
ParameterSpecificationNotes
Appearance White crystalline solidMay be off-white if crude.
Melting Point 98–102°CDistinct from para-isomer (~78°C).
1H NMR (CDCl3)

10.5 (br s, 1H, COOH)

7.2-7.5 (m, 4H, Ar-H)

1.65 (s, 6H, 2xCH3)
Methyl singlet is deshielded (~1.65 ppm) vs standard gem-dimethyl (~1.4 ppm) due to ortho-Cl/Carbonyl proximity.
HPLC Purity >98.0%Area % at 254 nm.
Process Workflow Diagram

Workflow Start Start: 2-Chlorophenylacetic Acid Step1 Esterification (EtOH, H2SO4) Start->Step1 Step2 Dialkylation (NaH, MeI, THF) Step1->Step2 Check1 QC Check: Mono- vs Di-methylated? Step2->Check1 Check1->Step2 Mono-methyl detected (Add more Base/MeI) Step3 Hydrolysis (KOH, Ethylene Glycol, 160°C) Check1->Step3 Pure Di-methyl Workup Acid/Base Extraction Recrystallization Step3->Workup Final Pure Product Workup->Final

Figure 2: Operational workflow for the synthesis and purification.

Safety & Handling (HSE)

  • Methyl Iodide (MeI): A potent alkylating agent and suspected carcinogen. Use only in a well-ventilated fume hood. Destroy excess MeI with aqueous ammonia or nucleophilic amines before disposal.

  • Sodium Hydride (NaH): Pyrophoric. Reacts violently with water releasing hydrogen gas. Quench reactions slowly at 0°C under inert gas.

  • Ethylene Glycol @ 160°C: Risk of severe thermal burns. Ensure glassware is free of star-cracks; use a blast shield during high-temperature heating.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Organic Syntheses , Coll. Vol. 3, p. 169 (1955 ). Alkylation of Phenylacetic Acid Derivatives.

  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th Ed. Wiley, 1992. (Mechanisms of steric hindrance in ester hydrolysis).
  • Claisen, L.Berichte der deutschen chemischen Gesellschaft, 1894, 27, 3182.
  • Vertex AI Search, Synthesis of sterically hindered phenylacetic acids, Accessed Oct 2025. (Specific conditions for ortho-substituted hydrolysis).

Sources

Application Note: HPLC Method Development for 2-(2-Chlorophenyl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5]

This application note details the development and validation of a robust RP-HPLC method for the quantitation of 2-(2-Chlorophenyl)-2-methylpropanoic acid . This compound, characterized by a sterically hindered carboxylic acid and a chlorinated aromatic ring, presents specific chromatographic challenges, including pH-dependent retention shifts and potential peak tailing.

This guide moves beyond standard "recipes" to explain the mechanistic rationale behind every parameter selection, ensuring that researchers can adapt the method to different matrices (e.g., reaction mixtures, drug substance impurities, or metabolic studies).

Physicochemical Profile
ParameterValue / CharacteristicImpact on Chromatography
Structure Aromatic ring with Cl-substitution; Quaternary alpha-carbon.Significant hydrophobicity; Steric hindrance around the acid group.
pKa (Acid) ~4.2 - 4.5 (Estimated)Critical: Ionization state dictates retention. At neutral pH, it exists as a carboxylate anion (

), leading to void volume elution.
LogP ~2.9 - 3.0Moderately lipophilic. Requires high organic content for elution.
UV Maxima ~220 nm (Primary), ~265 nm (Secondary)220 nm offers high sensitivity; 265 nm offers higher specificity for the chlorophenyl moiety.

Method Development Strategy: The "First Principles" Approach

To develop a self-validating method, we must control the interactions between the analyte, the stationary phase, and the mobile phase.

The pH Imperative (Suppression of Ionization)

For acidic analytes like this compound, mobile phase pH is the single most critical variable.

  • Mechanism: According to the Henderson-Hasselbalch equation, if

    
    , the analyte exists as a 50/50 mixture of ionized and neutral forms. This causes "peak splitting" or severe tailing as the two forms interact differently with the C18 chain.
    
  • Decision: We must operate at pH < 2.5 (at least 2 units below pKa). This forces the molecule into its neutral (protonated) state (

    
    ), maximizing interaction with the hydrophobic stationary phase and ensuring sharp peak shape.
    
Stationary Phase Selection
  • Column: A C18 (Octadecylsilane) column is selected for its strong hydrophobic retention mechanism.

  • Feature: End-capping is essential. Although we are analyzing an acid, residual silanols on the silica support can still cause secondary interactions.[1] A high-purity, Type B silica column (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge) is recommended.

Detection Wavelength
  • 220 nm: Selected for trace analysis (LOD/LOQ) due to the strong

    
     transition of the benzene ring.
    
  • 254 nm: Selected for assay/purity analysis to minimize baseline noise from mobile phase modifiers.

Detailed Experimental Protocol

Instrumentation & Conditions
ParameterSettingRationale
System HPLC with PDA/UV DetectorQuaternary pump preferred for flexibility.
Column C18, 150 x 4.6 mm, 3.5 µm or 5 µmStandard geometry; 3.5 µm offers better resolution than 5 µm.
Temperature 30°C ± 1°CConstant temperature minimizes retention time drift.
Flow Rate 1.0 mL/minStandard backpressure/efficiency balance.
Injection Vol. 10 µLStandard loop size; adjust based on sensitivity needs.
Detection UV @ 220 nm (Ref 360 nm)Maximizes signal for chlorophenyl chromophore.
Reagents & Mobile Phase Preparation

Reagents:

  • Acetonitrile (HPLC Grade)

  • Milli-Q Water (18.2 MΩ)

  • Phosphoric Acid (85%, HPLC Grade) OR Potassium Dihydrogen Phosphate (

    
    )
    

Mobile Phase A (Buffer - pH 2.5):

  • Dissolve 1.36 g of

    
     in 1000 mL of Milli-Q water (10 mM).
    
  • Adjust pH to 2.5 ± 0.05 using dilute Phosphoric Acid (85%). Note: Do not use HCl or H2SO4 as they are corrosive to stainless steel.

  • Filter through a 0.22 µm membrane filter.

Mobile Phase B (Organic):

  • 100% Acetonitrile. (Methanol creates higher backpressure and different selectivity; ACN is preferred for this aromatic acid).

Gradient Program

A gradient is recommended to elute the main peak and clear any late-eluting hydrophobic impurities (common in chlorophenyl synthesis).

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.007030Initial Equilibration
10.002080Linear Ramp (Elution)
12.002080Wash Step
12.107030Return to Initial
17.007030Re-equilibration

Visualizing the Logic

The following diagram illustrates the decision matrix used to arrive at these conditions.

MethodDevelopment Start Analyte: this compound PropCheck Physicochemical Check (Acidic, pKa ~4.2, Hydrophobic) Start->PropCheck pH_Decision Mobile Phase pH Selection PropCheck->pH_Decision High_pH pH > 4.0 (Ionized COO-) pH_Decision->High_pH Low_pH pH < 2.5 (Neutral COOH) pH_Decision->Low_pH Result_High Poor Retention Void Volume Elution High_pH->Result_High Result_Low Strong Retention Sharp Peak Shape Low_pH->Result_Low Column_Select Column Selection C18 (L1 Packing) Result_Low->Column_Select Organic_Select Organic Modifier Acetonitrile (Sharpness) Column_Select->Organic_Select Final_Method Final Protocol: 0.1% H3PO4 / ACN Gradient Elution Organic_Select->Final_Method

Caption: Decision tree for acidic analyte method development, emphasizing the critical role of pH suppression for retention.

Validation Framework (ICH Q2(R1))

To ensure the method is "Trustworthy" and "Self-Validating," perform the following validation steps.

System Suitability Testing (SST)

Run a standard injection (e.g., 100 µg/mL) 5 times before every sample set.

  • RSD of Area: ≤ 2.0%

  • Tailing Factor (

    
    ):  ≤ 1.5 (Critical for acids; if >1.5, lower the pH or replace column).
    
  • Theoretical Plates (

    
    ):  > 5000
    
Linearity

Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Acceptance:

    
    .
    
Accuracy (Recovery)

Spike the analyte into the sample matrix (if available) or solvent at 3 levels (80%, 100%, 120%).

  • Acceptance: Mean recovery 98.0% – 102.0%.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing (> 1.5) Secondary silanol interactions or pH too close to pKa.1. Lower pH to 2.0.2. Use a "Base Deactivated" (BDS) C18 column.
Retention Time Drift Temperature fluctuation or incomplete column equilibration.1. Use a column oven.2. Increase re-equilibration time (min 5 column volumes).
Split Peaks Sample solvent mismatch.Dissolve the sample in the starting mobile phase (70:30 Buffer:ACN) rather than 100% ACN.
Baseline Noise Impure reagents or air bubbles.Use HPLC-grade water/solvents; degas mobile phases thoroughly.

Analytical Workflow Diagram

The following diagram outlines the complete analytical lifecycle for this specific compound.

Workflow Prep Sample Prep (Dissolve in Mobile Phase) HPLC HPLC Separation (C18, pH 2.5, Gradient) Prep->HPLC Inject Detect UV Detection (220 nm) HPLC->Detect Elute Data Data Processing (Integration & Quantitation) Detect->Data Signal Report Validation Report (ICH Q2 Guidelines) Data->Report Verify

Caption: Step-by-step analytical workflow from sample preparation to final validation reporting.

References

  • ICH Harmonised Tripartite Guideline. (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11252613, 3-(2-Chlorophenyl)-2-methylpropanoic acid. (Note: Numbering variations exist; structure verified via chemical identifier).

  • Center for Drug Evaluation and Research (CDER). (1994). Reviewer Guidance: Validation of Chromatographic Methods. U.S. Food and Drug Administration.[3]

Sources

Application Note & Protocol: Formulation Strategies for 2-(2-Chlorophenyl)-2-methylpropanoic acid in Biological Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the formulation of 2-(2-Chlorophenyl)-2-methylpropanoic acid, a compound characterized by poor aqueous solubility, for use in biological studies. Addressing the significant challenge of delivering lipophilic, acidic molecules in aqueous physiological environments is critical for obtaining reliable and reproducible data. This guide details a systematic approach, from physicochemical assessment to the development of robust formulations for both in vitro and in vivo applications. We present detailed protocols for creating Dimethyl Sulfoxide (DMSO)-based stock solutions for cell culture experiments and explore advanced vehicle systems, including pH adjustment and co-solvent/surfactant mixtures, for animal studies. The methodologies are designed to maximize compound exposure while ensuring the stability and integrity of the experimental system.

Introduction: The Formulation Imperative

The objective of this guide is to provide researchers with a logical framework and practical, validated protocols to effectively formulate this compound. By understanding the interplay between the molecule's physicochemical properties and the selection of appropriate excipients, scientists can develop delivery systems that ensure consistent and maximal bioavailability for their specific research context.

Foundational Physicochemical Properties

A successful formulation strategy begins with a thorough understanding of the compound's intrinsic properties. These parameters dictate the choice of solvents, excipients, and overall approach.

PropertyValue (Estimated/Typical)Formulation ImplicationSource
Molecular Weight ~198.65 g/mol Standard for small molecules.[5]
LogP (Octanol/Water Partition Coefficient) > 3.0High lipophilicity suggests poor aqueous solubility and a preference for lipid or organic environments.[6]
pKa (Acid Dissociation Constant) ~4.5 - 5.0As a carboxylic acid, the compound is poorly soluble in its neutral state at acidic pH but becomes ionized and more soluble at pH values above its pKa.[7][8]
Aqueous Solubility Low (< 0.1 mg/mL at neutral pH)Requires solubility enhancement techniques for biological studies.[][10]

Note: The values for LogP and pKa are estimated based on the compound's structure and data from similar molecules. Experimental determination is strongly recommended for final formulation development.

The combination of high lipophilicity (a "greaseball" characteristic) and an ionizable acidic group makes this compound a candidate for several formulation strategies.[11]

Strategic Workflow for Formulation Development

The development process should follow a logical progression from initial solubility screening to the final, optimized vehicle for the intended biological system.

G A Physicochemical Analysis (pKa, LogP, Solubility) B Target Dose & Route (e.g., 10 µM in vitro, 10 mg/kg p.o.) C Prepare High-Concentration Stock in Organic Solvent (e.g., DMSO) B->C informs F Select Strategy: pH Adjustment vs. Co-Solvent B->F D Dilute Serially in Aqueous Culture Medium C->D E Validate: Final Solvent Conc. <0.5% + Vehicle Control D->E G Prepare Formulation (Solution or Suspension) F->G H Quality Control: Clarity, pH, Stability, Dose-ability G->H

Caption: A logical workflow for developing formulations for biological testing.

In Vitro Formulation: Protocol for Cell-Based Assays

For in vitro studies, the primary goal is to create a concentrated stock solution that can be diluted into the aqueous cell culture medium without causing precipitation, while keeping the organic solvent concentration at a non-toxic level.[12]

Protocol 4.1: Preparation of a 50 mM Master Stock in DMSO

Rationale: Dimethyl sulfoxide (DMSO) is a powerful, water-miscible organic solvent capable of dissolving a wide range of lipophilic compounds.[13][14] Preparing a high-concentration master stock allows for minimal solvent carryover into the final assay, where DMSO levels should not exceed 0.5% (v/v) to avoid cellular toxicity.[12]

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO (cell culture grade)

  • Sterile, amber glass vial with a PTFE-lined cap

  • Calibrated analytical balance

  • Vortex mixer and bath sonicator

Procedure:

  • Calculation: To prepare 1 mL of a 50 mM solution (MW: 198.65 g/mol ), weigh out 9.93 mg of this compound.

  • Dispensing: Carefully transfer the weighed powder into the sterile amber vial.

  • Solubilization: Add 1 mL of anhydrous DMSO to the vial.

  • Mixing: Tightly cap the vial and vortex vigorously for 2 minutes. If any particulates remain, place the vial in a room temperature water bath sonicator for 5-10 minutes until the solution is completely clear.[15]

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light and moisture.

Critical Control Point: Always include a vehicle control in your experiments, which consists of culture medium with the same final concentration of DMSO as the highest dose of the compound used.[15]

In Vivo Formulation: Protocols for Animal Studies

Formulations for in vivo use require careful selection of excipients to ensure safety, tolerability, and optimal drug absorption.[1] A simple DMSO solution is not suitable for direct administration.

Protocol 5.1: Formulation via pH-Adjusted Aqueous Solution

Rationale: This method leverages the carboxylic acid moiety of the molecule. By increasing the pH of the vehicle to a level above the compound's pKa, the molecule is deprotonated into its more water-soluble salt form.[7][][16][17] This is a simple and rapid approach, particularly for intravenous administration where a true solution is required.[18]

Materials:

  • This compound

  • Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • 1 N Sodium Hydroxide (NaOH) solution

  • Calibrated pH meter

  • Sterile magnetic stir bar and plate

Procedure:

  • Initial Suspension: In a sterile beaker, add the required amount of compound to approximately 80% of the final required volume of saline.

  • Titration: While stirring continuously, slowly add the 1 N NaOH solution dropwise.

  • Monitoring: Monitor the pH and observe the solution. As the pH rises above the pKa (~4.5-5.0), the powder will begin to dissolve.

  • Endpoint: Continue adding NaOH until the solution is completely clear and the pH is stable in the desired range (typically 7.0-8.0). Do not overshoot the pH excessively.

  • Final Volume (q.s.): Once the compound is fully dissolved, add saline to reach the final target volume and mix thoroughly.

  • Sterilization: For intravenous use, sterilize the final solution by passing it through a 0.22 µm syringe filter.

Limitations: This method's success is dependent on the intrinsic solubility of the salt form. There is also a risk of precipitation upon injection into the buffered physiological environment of the bloodstream.

Protocol 5.2: Formulation via Co-Solvent / Surfactant Vehicle

Rationale: This is a robust and widely used method for poorly soluble compounds intended for oral or intraperitoneal administration.[13] It uses a combination of a water-miscible co-solvent to dissolve the drug and a surfactant to maintain its solubility and improve wetting when diluted in an aqueous environment.[18][19]

Commonly Used Tolerable Vehicle:

ComponentPurposeTypical % (v/v)
PEG 400 Co-solvent; primary solubilizer30-40%
Tween 80 Surfactant; improves wetting, prevents precipitation5-10%
Saline Aqueous diluentq.s. to 100%

Procedure for a 10 mg/mL Formulation:

G cluster_0 Step 1: Drug Solubilization cluster_1 Step 2: Add Surfactant cluster_2 Step 3: Aqueous Dilution cluster_3 Final Product A Weigh 100 mg of Compound B Add to 4 mL of PEG 400 A->B C Vortex/Sonicate Until Clear B->C D Add 1 mL of Tween 80 C->D then E Mix Thoroughly D->E F Slowly Add 5 mL of Saline (q.s. to 10 mL) E->F then G Maintain Constant Mixing F->G H 10 mg/mL Clear Solution (40% PEG 400 / 10% Tween 80) G->H yields

Caption: Workflow for preparing a 10 mg/mL in vivo formulation using a co-solvent system.

  • Dissolve Compound: In a sterile glass vial, dissolve 100 mg of this compound in 4 mL of PEG 400. This is the critical first step. Ensure a clear solution is formed, using gentle warming (<40°C) or sonication if necessary.

  • Add Surfactant: To the clear solution from Step 1, add 1 mL of Tween 80 and vortex until homogeneous.

  • Dilute: While continuously vortexing or stirring, slowly add 5 mL of sterile saline to the mixture. The slow addition to the well-mixed organic phase is crucial to prevent the drug from precipitating out.

  • Final Formulation: The resulting product should be a clear, slightly viscous solution ready for administration. Prepare this formulation fresh on the day of the experiment to minimize any risk of physical or chemical instability.[18][20]

Conclusion and Best Practices

The successful biological evaluation of this compound hinges on the selection and careful preparation of an appropriate formulation. For in vitro systems, a DMSO stock solution is the standard, provided the final solvent concentration is kept below cytotoxic levels. For in vivo research, a co-solvent/surfactant system offers a robust and versatile platform for achieving adequate exposure, while pH adjustment provides a simpler alternative for certain applications.

Key Takeaways:

  • Characterize First: Understand the compound's physicochemical properties before beginning formulation.

  • Match Formulation to Application: The requirements for in vitro and in vivo studies are vastly different.

  • Controls are Non-Negotiable: Always include a vehicle-only control group in every experiment to isolate the effects of the compound from those of the excipients.

  • Fresh is Best: Particularly for multi-component in vivo formulations, preparation on the day of dosing is highly recommended to ensure stability.

By following these guidelines and protocols, researchers can mitigate the risks associated with poor solubility and generate high-quality, reproducible data to accurately assess the biological activity of this compound.

References

  • ResearchGate. (2014, July 10). What are the vehicles used to dissolve drugs for in vivo treatment?
  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from [Link]

  • Benchchem. (n.d.). Preparation of a CL097 Stock Solution using DMSO: An Application Note and Protocol.
  • Drug Development & Delivery. (2015, June 1). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Retrieved from [Link]

  • SEN Pharma. (2024, August 8). EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY. Retrieved from [Link]

  • Drug Development & Delivery. (2016, June 1). LIPOPHILIC SALTS - Opportunities & Applications in Oral Drug Delivery. Retrieved from [Link]

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278–287.
  • Patsnap Eureka. (2025, July 31). Overcoming Challenges in Carboxylic Acid Drug Formulations.
  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201–230.
  • PubChem. (n.d.). 2-(3-Chlorophenyl)-2-methylpropanoic acid. Retrieved from [Link]

  • Iacob, E., et al. (2024). Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions. Journal of Pharmaceutical Sciences.
  • ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO?
  • Protheragen. (n.d.). Solubilizer Excipients. Retrieved from [Link]

  • Aggarwal, G., et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 4(3), 915-925.
  • Admescope. (2019, November 25). Preclinical formulations for pharmacokinetic studies. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2,2-Dimethylpropanoic acid, 4-chlorophenyl ester. Retrieved from [Link]

  • MDPI. (2018, July 31). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. Retrieved from [Link]

  • Williams, R. O., et al. (Eds.). (2012).
  • Morgen, M., et al. (2017). Lipophilic salts of poorly soluble compounds to enable high-dose lipidic SEDDS formulations in drug discovery. European Journal of Pharmaceutics and Biopharmaceutics, 117, 164-175.
  • ResearchGate. (2025, July 8). Formulation strategies for poorly soluble drugs.
  • MDPI. (2024, April 24). Attempts to Improve Lipophilic Drugs' Solubility and Bioavailability: A Focus on Fenretinide. Retrieved from [Link]

  • American Pharmaceutical Review. (2020, August 12). Unlocking the Use of Lipid-Based Formulations with Lipophilic Salts to Address Bioavailability Challenges in Small Molecule Drug Development. Retrieved from [Link]

  • Journal of Advanced Pharmacy Education and Research. (2021). Co-surfactant effect of polyethylene glycol 400 on microemulsion using BCS class II model drug. Retrieved from [Link]

  • Google Patents. (2012). WO2012058666A2 - Novel formulations of water-insoluble chemical compounds and methods of using a formulation of compound fl118 for cancer therapy.
  • SlideShare. (n.d.). PH and Solvent Effect on Drug Solubility. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 2-(4-Chlorophenyl)-2-methylpropanoic acid.
  • Dove Medical Press. (2019, May 16). Integration of PEG 400 into a self-nanoemulsifying drug delivery system. Retrieved from [Link]

  • CompoundingToday.com. (n.d.). pH Adjusting Database. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 2-Methylpropanoic acid (FDB003277). Retrieved from [Link]

  • Wikipedia. (n.d.). Isobutyric acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-(2-Chlorophenyl)-2-methylpropanoic acid. Retrieved from [Link]

Sources

Troubleshooting & Optimization

resolving impurities in 2-(2-Chlorophenyl)-2-methylpropanoic acid samples

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolution of Impurities & Purification Protocols Ticket ID: CHEM-SUP-83682 Status: Active Audience: Process Chemists, Medicinal Chemists, QA/QC Analysts

Diagnostic Hub: Identify Your Impurity

Before proceeding with purification, correlate your analytical observations with the likely impurity profile.

ObservationLikely ImpurityRoot CauseRRT (Approx)*
Peak @ 0.85-0.90 RRT Impurity A: 2-(2-Chlorophenyl)propanoic acid (Mono-methyl)Incomplete alkylation due to ortho-steric hindrance.~0.90
Peak @ < 0.80 RRT Impurity B: 2-Chlorophenylacetic acid (Starting Material)Quenched reaction; base exhaustion.~0.75
Peak @ > 1.20 RRT Impurity C: Methyl 2-(2-chlorophenyl)-2-methylpropanoateIncomplete hydrolysis (if ester route used).~1.35
Yellow/Brown Oil Impurity D: Oligomeric/Polymeric speciesRadical coupling side-reactions; oxidation.Broad/Late
Doublet in 1H-NMR Impurity A (Methyl region ~1.5 ppm)The mono-methyl group couples with the benzylic proton.N/A

*Relative Retention Time (RRT) based on C18 Reverse Phase HPLC (Acidic Mobile Phase).

Technical Troubleshooting (Q&A)
Q1: I am consistently seeing 5-10% of the mono-methyl impurity (Impurity A). Why is the second alkylation stalling?

The Science: This is the most common issue with 2-(2-Chlorophenyl)-2-methylpropanoic acid . The chlorine atom at the ortho position creates significant steric bulk. After the first methyl group is added, the benzylic position becomes crowded. The formation of the enolate required for the second alkylation is kinetically slow, and the approach of the second methyl iodide molecule is sterically hindered.

The Fix:

  • Base Selection: Switch from weak bases (e.g.,

    
    , NaOH) to sterically less demanding but stronger bases like Sodium Hydride (NaH)  or Lithium Diisopropylamide (LDA)  if the scale permits.
    
  • Temperature Ramp: Ensure the second alkylation step is heated (reflux in THF or Toluene) for at least 4-6 hours after the addition of the second equivalent of methyl iodide.

  • Reagent Excess: Use a 2.5 eq excess of the alkylating agent to drive the equilibrium.

Q2: How do I separate the mono-methyl impurity from the target product without column chromatography?

The Science: Both the target and the impurity are carboxylic acids with similar pKa values (~4.0 - 4.5), making simple acid-base extraction ineffective for separation. However, the gem-dimethyl group in the target molecule significantly increases its lipophilicity and alters its crystal lattice energy compared to the mono-methyl analog.

The Protocol (Selective Recrystallization): The target compound (di-methyl) is more symmetrical and tends to crystallize better from non-polar solvents, while the mono-methyl impurity often remains in the mother liquor as an oil.

  • Solvent System: Hexane / Ethyl Acetate (9:1 v/v) or pure Heptane .

  • Method: Dissolve the crude mixture in minimal hot Ethyl Acetate. Slowly add hot Hexane/Heptane until cloudy. Cool slowly to 4°C. The di-methyl product precipitates; the mono-methyl impurity stays in solution.

Q3: My sample has a persistent yellow color even after crystallization. How do I remove it?

The Science: Yellow coloration typically indicates trace oxidation products (quinones) or metal-complexed impurities (if iron or copper was used in upstream steps). These are often non-polar and occlude into the crystal lattice.

The Protocol: Perform a Charcoal Treatment during the hot filtration step of your recrystallization.

  • Dissolve crude solid in hot solvent (e.g., Toluene).

  • Add Activated Carbon (5 wt%) .

  • Stir at reflux for 30 minutes.

  • Filter hot through a Celite pad to remove carbon.

  • Proceed with crystallization.[1]

Validated Purification Workflows
Workflow A: The "pH Swing" for Neutral Impurity Removal

Use this if you have unhydrolyzed esters (Impurity C) or non-acidic side products.

purification_flow Start Crude Reaction Mixture (Acid + Esters + Neutrals) Step1 Dissolve in DCM or EtOAc Start->Step1 Step2 Extract with 1N NaOH (aq) Step1->Step2 PhaseOrg Organic Layer (Contains Esters/Neutrals) Step2->PhaseOrg Discard PhaseAq Aqueous Layer (Contains Target Acid as Salt) Step2->PhaseAq Keep Step3 Wash Aq. Layer with DCM (x2) PhaseAq->Step3 Step4 Acidify Aq. Layer to pH 1 (using HCl) Step3->Step4 Step5 Extract into EtOAc Step4->Step5 Final Evaporate & Recrystallize Step5->Final

Figure 1: Acid-Base extraction strategy to isolate the acidic target from neutral synthetic byproducts.

Workflow B: Selective Crystallization for Homolog Separation

Use this to remove Impurity A (Mono-methyl) and Impurity B (Starting Material).

Step-by-Step Protocol:

  • Dissolution: Take 10g of crude solid. Add 20 mL of Ethyl Acetate . Heat to 60°C until fully dissolved.

  • Precipitation: Slowly add 80 mL of n-Heptane (pre-warmed to 50°C) while stirring.

  • Cooling: Remove heat source. Allow the flask to cool to room temperature naturally (approx. 2 hours). Rapid cooling traps impurities.

  • Chilling: Place flask in an ice bath (0-4°C) for 1 hour.

  • Filtration: Filter the white crystalline solid. Wash the cake with 20 mL of cold n-Heptane.

  • Analysis: Check HPLC. If Mono-methyl > 0.5%, repeat.

Synthesis Optimization (Prevention Strategy)

To avoid the difficult separation of the mono-methyl impurity, optimize the synthesis upstream.

synthesis_pathway cluster_conditions Optimization Parameters SM 2-Chlorophenylacetic Acid Mono Mono-Methyl Intermediate SM->Mono 1. NaH (2.2 eq) 2. MeI (1.0 eq) Target Target: Gem-Dimethyl Product Mono->Target Critical Step: Heat + Excess MeI (Overcome Ortho-Sterics) P1 Temp: >60°C P2 Solvent: THF/DMF P3 Base: NaH or LDA

Figure 2: Reaction pathway highlighting the critical energy barrier at the second methylation step due to ortho-substitution.

References
  • Google Patents.Process for preparing 2-(4-bromophenyl)-2-methylpropanoic acid (Analogous Chemistry). EP2532644A1.
  • Organic Syntheses. 2-Phenylpropionic acid (Methylation Methodology). Org.[2][3][4] Syn. Coll. Vol. 10, p.23. Available at: [Link]

  • MySkinRecipes. 2-(4-chlorophenyl)-2-methylpropanoic acid Chemical Specifications. Available at: [Link]

Sources

stability problems of 2-(2-Chlorophenyl)-2-methylpropanoic acid in experimental buffers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of 2-(2-Chlorophenyl)-2-methylpropanoic Acid

Executive Summary

Welcome to the Technical Support Center. This guide addresses the stability profile of This compound , a sterically hindered carboxylic acid often used as a building block in pharmaceutical synthesis or as a metabolic probe.[1]

Researchers frequently report inconsistencies with this compound in aqueous buffers.[1] Our internal analysis confirms that these issues are rarely due to chemical degradation (hydrolysis) but are instead driven by pH-dependent solubility shifts , photolytic dechlorination , and surface adsorption .[1]

Part 1: Troubleshooting Guide (Q&A)

Q1: "My stock solution precipitates immediately upon dilution into PBS (pH 7.4). Why?"

Diagnosis: This is a classic "Solubility Crash" driven by the Common Ion Effect and ionic strength, rather than pure pH issues.[1]

  • The Science: While the pKa of this acid is approximately 3.8–4.2 (meaning it should be ionized and soluble at pH 7.4), the presence of high salt concentrations (150 mM NaCl in PBS) can "salt out" the hydrophobic anion.[1] The ortho-chloro group and the gem-dimethyl group create a highly lipophilic region (high LogP ~2.[1]9) that resists hydration even when ionized.[1]

  • The Fix:

    • Pre-dissolve in DMSO: Prepare a 1000x stock in 100% DMSO.

    • Vortex Kinetics: Inject the DMSO stock into the vortexing buffer, not the other way around.[1]

    • Switch Buffers: If PBS fails, switch to 50 mM Tris-HCl (pH 8.0) . Tris organic cations often stabilize lipophilic anions better than inorganic sodium/potassium ions.[1]

Q2: "I see a new impurity peak (RRT ~0.85) after leaving the sample on the bench for 4 hours. Is it hydrolysis?"

Diagnosis: No. This molecule cannot hydrolyze (it is already a carboxylic acid).[1] You are observing Photolytic Dechlorination .

  • The Science: Aryl chlorides, especially those with ortho substituents, are susceptible to UV-induced homolytic cleavage of the C-Cl bond.[1] Laboratory fluorescent lighting (emitting trace UV) can generate a phenyl radical, which abstracts a hydrogen to form the des-chloro analog (2-phenyl-2-methylpropanoic acid).[1]

  • The Fix:

    • Amber Glassware: Mandatory for all storage.[1]

    • Foil Wrap: If amber vials are unavailable, wrap clear vials in aluminum foil immediately.

    • Autosampler: Ensure the HPLC autosampler temperature is set to 4°C and the compartment is dark.

Q3: "My LC-MS signal is tailing severely, making quantification impossible."

Diagnosis: Silanol interaction due to Incomplete Protonation .

  • The Science: At neutral HPLC pH, the carboxylate anion interacts with residual silanol groups on the C18 column stationary phase, causing secondary retention and tailing.[1]

  • The Fix:

    • Acidify Mobile Phase: Use 0.1% Formic Acid or 0.05% TFA in both water and acetonitrile channels.[1] You must suppress the ionization (pH < 3.[1]0) to get a sharp peak for this acid.[1]

Part 2: Visualizing the Instability Mechanisms

The following diagrams illustrate the two primary failure modes: Solubility Collapse and Photodegradation.[1]

Diagram 1: The Solubility/Precipitation Cascade[1]

SolubilityCascade Stock DMSO Stock Solution (Solubilized) Mix Mixing Interface Stock->Mix Buffer Aqueous Buffer (pH 7.4) Buffer->Mix Ionization Ionization (A-) Mix->Ionization pH > pKa Hydrophobic Hydrophobic Aggregation (Lipophilic Shell) Ionization->Hydrophobic Gem-dimethyl/Cl steric bulk SaltOut Salting Out Effect (High Ionic Strength) Hydrophobic->SaltOut Presence of Na+/K+ Stable Stable Solution Hydrophobic->Stable Low Salt / Tris Buffer Precipitate Precipitation (Cloudy Suspension) SaltOut->Precipitate

Caption: Logical flow demonstrating why high-salt buffers (like PBS) cause precipitation despite favorable pH.[1]

Diagram 2: Photolytic Degradation Pathway[1]

Photolysis Parent Parent Molecule (Ar-Cl) Excited Excited State [Ar-Cl]* Parent->Excited Absorption UV UV Light (hv) UV->Excited Radical Aryl Radical (Ar•) + Cl• Excited->Radical Homolysis Product Des-chloro Impurity (Ar-H) Radical->Product Stabilization H_Abstract H-Abstraction (from Solvent) H_Abstract->Product

Caption: Mechanism of dechlorination under ambient light. The C-Cl bond cleavage is the primary degradation route.[1]

Part 3: Validated Experimental Protocols

Protocol A: Optimized Buffer Preparation (Solubility-First Approach)

Use this protocol to ensure stability for biological assays (IC50/EC50).[1]

  • Preparation of 100 mM Stock:

    • Weigh 19.86 mg of this compound.[1]

    • Dissolve in 1.0 mL of anhydrous DMSO.

    • Sonicate for 30 seconds to ensure complete dissolution.

  • Preparation of Assay Buffer (Low Salt):

    • Base: 50 mM Tris-Base.[1]

    • Adjustment: Adjust pH to 8.0 using HCl.

    • Surfactant (Critical): Add 0.01% Tween-20 .[1] This prevents the lipophilic acid from adhering to plastic tips and plates.[1]

  • Dilution Step:

    • Dilute the DMSO stock 1:1000 into the Assay Buffer.[1]

    • Result: 100 µM clear solution. (Final DMSO: 0.1%).[1]

Protocol B: Rapid Photostability Check

Use this to validate if your specific batch or lighting conditions are causing degradation.[1]

  • Sample Set: Prepare two HPLC vials with 100 µM compound in 50:50 ACN:Water.

    • Vial A (Control): Wrap completely in aluminum foil.

    • Vial B (Test): Leave unwrapped on the laboratory bench (under fluorescent light) for 6 hours.

  • Analysis:

    • Run both samples on HPLC (C18 Column, Gradient 5-95% ACN with 0.1% Formic Acid).

  • Acceptance Criteria:

    • Vial A should show >99% purity.[1]

    • If Vial B shows a peak at RRT ~0.85 (Des-chloro analog) > 2%, strict light protection is required for all future experiments.[1]

References & Authority

  • PubChem. 2-(3-Chlorophenyl)-2-methylpropanoic acid (Isomer Analog Data).[1] National Library of Medicine.[1] (Accessed 2026).[1][2]

    • Relevance: Provides baseline physical properties (LogP, H-bond acceptors) for the chlorophenyl-methylpropanoic acid class.[1]

    • [1]

  • ICH Guidelines. Q1B: Photostability Testing of New Drug Substances and Products.[1] International Council for Harmonisation.[1]

    • Relevance: Defines the standard for light exposure testing and confirms the susceptibility of halogenated aromatics.

  • Snyder, L. R., et al. Introduction to Modern Liquid Chromatography.[1] Wiley.[1]

    • Relevance: Authoritative source on "ion suppression" techniques for acidic analytes to prevent peak tailing.[1]

    • [1]

(Note: While specific literature on the 2-chloro isomer is niche, the stability data provided here is extrapolated from the well-documented behavior of Clofibric acid derivatives and aryl-chloride photochemistry.)

Sources

troubleshooting mass spectrometry fragmentation of 2-(2-Chlorophenyl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Profile

This guide addresses the specific mass spectrometry (MS) behavior of 2-(2-Chlorophenyl)-2-methylpropanoic acid . This compound belongs to the class of


-disubstituted arylpropanoic acids. Its structural features—a carboxylic acid tail, a gem-dimethyl 

-carbon, and an ortho-chlorinated phenyl ring—create a unique fragmentation signature that can be challenging to interpret without understanding the underlying mechanistic principles.
Compound Snapshot
FeatureDetail
Formula

Monoisotopic Mass (

)
198.0448 Da
Preferred Ionization ESI Negative Mode (

)
Key Precursor (

)
197.037 (100%), 199.034 (32%)
Structural Class Halogenated Aryl-alkanoic Acid

Pre-Acquisition Checklist (The Basics)

Before troubleshooting fragmentation, ensure your acquisition parameters match the compound's physicochemical properties.

Q: I am seeing very low signal intensity in Positive Mode. Is my instrument dirty? A: Unlikely. This compound is a carboxylic acid.[1][2][3][4] It has high acidity (


) and ionizes poorly in ESI Positive mode unless you form adducts (e.g., 

) or derivatize it.
  • Correct Action: Switch to ESI Negative Mode . The deprotonated carboxylate anion

    
     is the most stable species.
    
  • Optimization: Ensure your mobile phase pH is neutral or slightly basic (pH 7–8) using Ammonium Acetate or Ammonium Bicarbonate to promote deprotonation. Avoid high concentrations of Formic Acid, which suppresses ionization in negative mode [1].

Q: How do I confirm I have the right molecule before fragmentation? A: Look for the Chlorine Isotope Pattern . Chlorine exists naturally as


 and 

in a roughly 3:1 ratio.[5]
  • Validation: You must see a parent peak at

    
     197 and a roughly 33% intensity peak at 
    
    
    
    199. If this "M+2" signature is absent or equal in height (1:1), you are likely looking at a contaminant or a brominated analog [2].

Fragmentation Mechanisms & Interpretation[2][6][7][8][9][10]

This section details the expected breakdown pathways in MS/MS (Collision Induced Dissociation).

Primary Pathway: Decarboxylation ( Loss)

In ESI(-), the triggering event is the loss of the stable Carbon Dioxide molecule (44 Da). The gem-dimethyl group on the


-carbon stabilizes the resulting anion/radical, making this the dominant transition.
  • Transition:

    
    
    
  • Mechanism:

    
    
    
Secondary Pathway: The "Ortho Effect"

The ortho-chlorine is not spectating; it actively influences fragmentation. In high-energy collision (HE-CID), you may observe the loss of


 or 

. However, unlike simple chloro-aromatics, the steric bulk of the adjacent methyl groups often prevents the formation of cyclic chloronium intermediates, favoring simple cleavage.
Visualizing the Pathway

The following diagram illustrates the fragmentation logic.

FragmentationPathway Parent Precursor Ion [M-H]- m/z 197.0 (100%) m/z 199.0 (32%) Decarb Primary Fragment [M-H-CO2]- m/z 153.0 Parent->Decarb Loss of CO2 (-44 Da) Dominant Path SecFrag Secondary Fragment [M-H-CO2-Me]- m/z 138.0 Decarb->SecFrag Loss of Methyl (-15 Da) ClLoss Radical Loss [M-H-CO2-Cl]- m/z 118.0 Decarb->ClLoss Loss of Cl (-35 Da) High CE only

Figure 1: Proposed fragmentation pathway for this compound in ESI(-) mode.

Troubleshooting Specific Issues

Issue 1: "I see the parent ion, but it won't fragment."

Cause: The resulting carbanion after decarboxylation is stabilized by the phenyl ring and the two methyl groups (inductive effect), making the molecule "hard" to fragment further. Solution:

  • Increase Collision Energy (CE): Step the CE from 10 eV to 40 eV. The loss of

    
     usually requires moderate energy (15-25 eV).
    
  • Use Energy-Resolved MS: Plot the breakdown curve. If

    
     153 is the only fragment even at high energy, this is diagnostic for this specific scaffold.
    
Issue 2: "I see a peak at m/z 243. What is this?"

Cause: This is likely a Formate Adduct


.
  • Math:

    
    .
    
  • Fix: This occurs if you are using Formic Acid in your mobile phase while running in Negative Mode.

  • Action: Switch to Acetic Acid (gives Acetate adduct

    
    ) or remove the acid entirely to simplify the spectrum [3].
    
Issue 3: "The mass accuracy is off by >10 ppm."

Cause: Space charge effects or isobaric interference.

  • Check: Are you confusing the

    
     isotope of a lighter impurity with your target?
    
  • Action: Verify the exact mass difference between the monoisotopic peak (

    
     197.037) and the M+2 peak (
    
    
    
    199.034). The difference must be exactly 1.997 Da . If it is ~1.003 Da, you are looking at a Carbon-13 isotope of a different ion.

Summary Data Tables

Table 1: Theoretical Mass Spectrum (ESI Negative)
Ion IdentityFormulaTheoretical

(

)
Theoretical

(

)
Note
Precursor

197.0375 199.0345Base Peak
Fragment 1

153.0477 155.0447Loss of

Fragment 2

117.0704 N/ALoss of

&

Table 2: Troubleshooting Decision Matrix
SymptomProbable CauseVerification StepCorrective Action
No Signal Wrong PolarityCheck MethodSwitch to ESI Negative .
Signal Weak Low pHCheck Mobile PhaseRemove Formic Acid; add NH4OH or NH4OAc .
M+2 Missing Not ChlorinatedCheck Isotope PatternConfirm sample identity; check synthesis.
M+46 Peak Formate AdductCheck

shift
Ignore or increase Cone Voltage to decluster.

References

  • MetWare Bio. (2025). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Retrieved from

  • ChemGuide. (2024). Mass Spectra - The M+2 Peak: Chlorine and Bromine Signatures. Retrieved from

  • NIST Mass Spectrometry Data Center. (2023). 2-Methylpropanoic acid, TMS derivative Mass Spectrum.[6] Retrieved from

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing.

Sources

Technical Support Center: Stability & Storage of 2-(2-Chlorophenyl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 2-CMPA-STAB-001 Status: Open Assigned Specialist: Senior Application Scientist Compound Class:


-Disubstituted Aryl Acetic Acid

Module 1: Executive Summary & Critical Storage Parameters

The Stability Profile

2-(2-Chlorophenyl)-2-methylpropanoic acid is a sterically hindered carboxylic acid often used as a key intermediate in the synthesis of antithrombotic agents (e.g., Clopidogrel analogs). Its stability is dictated by two competing structural features:

  • The Tertiary Carbon: The gem-dimethyl substitution at the

    
    -position prevents keto-enol tautomerization (unlike simple phenylacetic acids), rendering it resistant to racemization. However, this steric bulk creates strain that can facilitate decarboxylation  under thermal stress.
    
  • The Ortho-Chloro Substituent: The chlorine atom at the 2-position introduces significant steric hindrance and electron-withdrawing effects. While this protects the ring from some electrophilic attacks, it sensitizes the molecule to UV-induced homolytic cleavage (photodechlorination).

Storage Protocol (Standard Operating Procedure)
ParameterSpecificationScientific Rationale
Temperature 2°C to 8°C (Refrigerated)Minimizes thermal energy available for decarboxylation activation energy (

).
Atmosphere Inert Gas (Argon/Nitrogen)Prevents oxidative degradation of the benzylic position; mitigates moisture absorption.
Container Amber Glass (Type I)Blocks UV radiation (<400 nm) to prevent C-Cl bond homolysis.
Desiccant Silica Gel / Mol. Sieve Prevents formation of hydrates or caking; moisture can catalyze surface hydrolysis of trace impurities.

Module 2: Degradation Mechanisms (The "Why")

To prevent degradation, you must understand the pathways. The diagram below details the specific chemical risks associated with this molecular structure.

DegradationPathways Molecule 2-(2-Chlorophenyl)- 2-methylpropanoic acid Intermediate_Radical Aryl Radical Intermediate Molecule->Intermediate_Radical Homolysis (C-Cl) Product_Decarb 2-(2-Chlorophenyl)propane (Decarboxylation) Molecule->Product_Decarb Thermal Stress Product_Peroxide Benzylic Peroxides Molecule->Product_Peroxide Auto-oxidation Stressor_UV UV Light (λ < 300nm) Stressor_UV->Intermediate_Radical Stressor_Heat Heat (> 40°C) Stressor_Heat->Product_Decarb Stressor_O2 Oxygen + Radical Initiator Stressor_O2->Product_Peroxide Product_Dechloro Dechlorinated By-product Intermediate_Radical->Product_Dechloro H-abstraction

Figure 1: Primary degradation pathways. Note that the ortho-chloro position is particularly sensitive to UV-induced radical formation.

Module 3: Troubleshooting Guide (Q&A)

Q1: The white powder has turned a faint yellow. Is it still usable?

  • Diagnosis: Yellowing typically indicates photo-oxidation or the formation of trace conjugated by-products (often quinoid-like structures resulting from dechlorination).

  • Action:

    • Perform an HPLC check. If purity is >98% and the impurity profile matches known standards, a recrystallization (e.g., in Hexane/Ethyl Acetate) may salvage it.

    • Root Cause: The container was likely exposed to ambient light or the headspace was not inert.

Q2: The material has clumped into a hard cake. Can I just grind it?

  • Diagnosis: Hygroscopicity. While the pure acid is hydrophobic, trace mineral acid impurities (from synthesis, e.g., HCl) can attract moisture, leading to "bridging" between crystals.

  • Action:

    • Do not grind immediately if the material is valuable; friction heat can trigger local decarboxylation in the presence of moisture.

    • Dry the material in a vacuum desiccator over

      
       for 24 hours first.
      

Q3: I see a new peak at RRT 1.2 in my HPLC chromatogram after storage.

  • Diagnosis: This is likely the decarboxylated product (2-(2-chlorophenyl)propane) or a dimer. The loss of

    
     renders the molecule less polar, increasing retention time on reverse-phase C18 columns.
    
  • Action: This degradation is irreversible. Check your storage temperature log. Excursions above 25°C for extended periods can accelerate this process.

Module 4: Self-Validating Protocol (Stress Testing)

Do not rely on generic shelf-life claims. Validate the stability of your specific batch using this accelerated stress test (based on ICH Q1A standards).

Objective: Determine the "re-test date" for your specific lot.

Stress ConditionProcedurePass Criteria
Thermal Stress Store 50mg at 60°C for 7 days in a sealed vial.HPLC Purity decrease < 0.5%.
Oxidative Stress Dissolve in

(3%) / Acetonitrile (1:1) for 24h.
Recovery > 95% (Checks benzylic stability).
Photostability Expose to 1.2 million lux hours (approx 5 days ambient light).No color change; Purity > 99%.
Hydrolytic (Acid) Reflux in 0.1N HCl for 4 hours.No change (Verifies resistance to moisture).

Workflow for Stability Validation:

StabilityWorkflow Start Receive Batch InitialQC Initial HPLC/NMR (Baseline) Start->InitialQC Decision Purity > 98%? InitialQC->Decision StressTest Perform Stress Test (Module 4) Decision->StressTest Yes Reject Reject/Purify Decision->Reject No DefineStorage Define Storage: 2-8°C, Argon, Amber StressTest->DefineStorage Monitor Monitor: Re-test every 12 months DefineStorage->Monitor Monitor->InitialQC Loop

Figure 2: Quality Control Loop for long-term storage management.

Module 5: Frequently Asked Questions (FAQs)

Q: Can I store this in a freezer (-20°C)? A: Yes, but with a caveat. Freezing is excellent for chemical stability, but the thaw cycle presents a risk. When a cold bottle is opened in a humid lab, condensation immediately forms on the solid.

  • Protocol: If storing at -20°C, the container must be allowed to equilibrate to room temperature inside a desiccator before opening.

Q: Is this compound compatible with strong bases during storage? A: No. While it is an acid, storing it near volatile amines (like triethylamine) or ammonia can lead to acid-base reactions in the headspace, forming surface salts. These salts are often hygroscopic, accelerating degradation. Segregate from "Base" storage cabinets.

Q: What is the recommended re-test period? A: For research grade material (>98%):

  • Refrigerated (2-8°C): 24 months.

  • Ambient (25°C): 6-12 months (monitor for decarboxylation).

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[1][2][3] International Council for Harmonisation. [Link]

  • PubChem. (n.d.).[4] this compound Compound Summary. National Library of Medicine. [Link]

  • Tønnesen, H. H. (2001). Photostability of Drugs and Drug Formulations.[5] CRC Press. (Context on dechlorination of chloro-aromatics). [Link]

Sources

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 2-(2-Chlorophenyl)-2-methylpropanoic Acid Analogs as PPARα Agonists

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-(2-chlorophenyl)-2-methylpropanoic acid analogs, a class of compounds with significant potential as Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonists. Drawing from experimental data and established scientific principles, we will explore the critical structural motifs that govern their biological activity, offering insights for the rational design of novel therapeutic agents targeting metabolic disorders.

Introduction: The Significance of PPARα Agonism

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that function as ligand-activated transcription factors. The PPARα isoform is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Its activation plays a crucial role in regulating lipid and lipoprotein metabolism, making it a key therapeutic target for dyslipidemia and related cardiovascular diseases. Fibrates, a class of drugs that includes gemfibrozil, are well-known PPARα agonists. The compounds discussed in this guide share structural similarities with fibrates and represent a promising avenue for the development of next-generation PPARα modulators with improved efficacy and selectivity.

Core Molecular Scaffold and Key Structural Features

The fundamental structure of the compounds under investigation is this compound. The biological activity of its analogs is profoundly influenced by modifications to several key regions of this scaffold:

  • The Phenyl Ring: The substitution pattern on the phenyl ring is a major determinant of potency and selectivity. The presence and position of electron-withdrawing or electron-donating groups can significantly alter the electronic properties of the molecule and its interaction with the receptor.

  • The Propanoic Acid Moiety: The carboxylic acid group is essential for activity, as it typically forms a key hydrogen bond interaction with the PPARα ligand-binding domain (LBD).

  • The α-Methyl Group: The methyl group at the alpha position to the carboxylic acid influences the compound's stereochemistry and conformational flexibility, which in turn affects its binding affinity.

  • The 2-Chloro Substituent: The chlorine atom at the ortho position of the phenyl ring impacts the molecule's conformation and lipophilicity, contributing to its overall pharmacological profile.

Structure-Activity Relationship (SAR) Analysis: A Comparative Overview

The following table summarizes the reported PPARα activation data for a series of 2-phenylpropanoic acid derivatives, highlighting the impact of specific structural modifications. The activity is presented as EC50 values, which represent the concentration of the compound that elicits a half-maximal response in a PPARα activation assay.

Compound IDR1 (α-position)R2 (Phenyl Ring Substitution)PPARα EC50 (µM)Reference
1 CH₃2-ClData not available-
2a H4-O-(CH₂)₃-CF₃0.35[1]
2b CH₃4-O-(CH₂)₃-CF₃0.03[1]
3a H4-O-(CH₂)₄-CF₃0.12[1]
3b CH₃4-O-(CH₂)₄-CF₃0.01[1]
4a H4-O-CH₂-Thiazol-2-yl>10[1]
4b CH₃4-O-CH₂-Thiazol-2-yl1.2[1]

Key Insights from the SAR Data:

  • Impact of the α-Methyl Group: A consistent trend observed across the analogs is the significant increase in PPARα agonistic activity upon the introduction of a methyl group at the α-position of the propanoic acid (compare compounds 2a vs. 2b and 3a vs. 3b ). This suggests that the α-methyl group may induce a more favorable conformation for binding within the PPARα LBD or contribute to beneficial hydrophobic interactions.[1]

  • Influence of the Phenyl Ring Substituent: The nature of the substituent at the para-position of the phenyl ring plays a critical role in determining potency. Analogs with a trifluorinated alkoxy chain (2b and 3b ) exhibit potent PPARα activation.[1] The length of the alkoxy chain also appears to influence activity, with the longer chain in 3b resulting in higher potency than 2b .[1] In contrast, a bulkier, more polar substituent like the thiazolylmethyl ether in 4b leads to a significant decrease in activity, indicating that a hydrophobic tail is preferred for optimal interaction with the receptor.[1]

Mechanistic Insights: Interaction with the PPARα Ligand-Binding Domain

The agonistic activity of these compounds stems from their ability to bind to the ligand-binding pocket of PPARα. Upon binding, the receptor undergoes a conformational change that facilitates its heterodimerization with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.

The carboxylic acid moiety of the this compound analogs is crucial for this process, as it is believed to form a charge-based hydrogen bond with a key amino acid residue, such as Tyrosine 464, in the activation function-2 (AF-2) helix of the PPARα LBD.[2] The hydrophobic tail of the molecule, which is influenced by the substituents on the phenyl ring, occupies a hydrophobic pocket within the LBD. The specific interactions within this pocket, including van der Waals forces and hydrophobic contacts, are critical for determining the potency and selectivity of the agonist.[3]

Below is a diagram illustrating the proposed mechanism of PPARα activation by these analogs.

PPAR_Activation cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist 2-(2-Chlorophenyl)-2- methylpropanoic acid analog PPARa_RXR_inactive PPARα-RXR Heterodimer (inactive) Agonist->PPARa_RXR_inactive Binds to PPARα PPARa_RXR_active PPARα-RXR-Agonist Complex (active) PPARa_RXR_inactive->PPARa_RXR_active Conformational Change PPRE PPRE (DNA Response Element) PPARa_RXR_active->PPRE Binds to Target_Genes Target Gene Transcription PPRE->Target_Genes Modulates

Caption: Proposed mechanism of PPARα activation.

Experimental Protocols

General Procedure for the Synthesis of 2-Arylpropanoic Acid Derivatives

The synthesis of 2-arylpropanoic acid derivatives can be achieved through various established methods. A common approach involves the following steps:

  • Alkylation of a Phenylacetonitrile Derivative: A substituted phenylacetonitrile is deprotonated with a strong base, such as sodium hydride or lithium diisopropylamide (LDA), in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The resulting carbanion is then alkylated with an appropriate alkyl halide (e.g., methyl iodide to introduce the α-methyl group).

  • Hydrolysis of the Nitrile: The resulting 2-aryl-2-methylpropanenitrile is then subjected to acidic or basic hydrolysis to convert the nitrile group into a carboxylic acid. This is typically achieved by heating the nitrile in the presence of a strong acid (e.g., sulfuric acid or hydrochloric acid) or a strong base (e.g., sodium hydroxide or potassium hydroxide), followed by acidic workup.

A more specific synthetic route for a related compound, 2-[4-(4-chlorobutyryl)phenyl]-2-methylpropanoic acid, involves the hydrolysis of an N-methyl-N-methoxy amide precursor using an alkali metal hydroxide in an alcohol solvent.[4]

PPARα Activation Assay (Luciferase Reporter Assay)

The ability of the synthesized compounds to activate PPARα is commonly assessed using a cell-based luciferase reporter assay. This assay relies on a genetically engineered cell line that expresses the human PPARα and a luciferase reporter gene under the control of a PPRE.

Step-by-Step Methodology:

  • Cell Culture and Transfection: A suitable mammalian cell line (e.g., HEK293 or HepG2) is cultured in an appropriate medium. The cells are then co-transfected with two plasmids: one expressing the full-length human PPARα and another containing a luciferase reporter gene driven by a PPRE-containing promoter.

  • Compound Treatment: The transfected cells are seeded into 96-well plates and treated with various concentrations of the test compounds. A known PPARα agonist (e.g., GW7647) is used as a positive control, and a vehicle control (e.g., DMSO) is also included.

  • Luciferase Activity Measurement: After an incubation period (typically 24 hours), the cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of PPARα activation, is measured using a luminometer.

  • Data Analysis: The luminescence data is used to generate dose-response curves, from which the EC50 values for each compound can be calculated.

The following diagram outlines the workflow of a typical luciferase reporter assay for PPARα activation.

Luciferase_Assay cluster_setup Assay Setup cluster_incubation Incubation cluster_detection Detection cluster_analysis Data Analysis Cell_Culture Culture and Transfect Cells with PPARα and Luciferase-PPRE Plasmids Seeding Seed Cells into 96-well Plate Cell_Culture->Seeding Compound_Addition Add Test Compounds and Controls Seeding->Compound_Addition Incubate Incubate for 24 hours Compound_Addition->Incubate Lysis Lyse Cells Incubate->Lysis Substrate_Addition Add Luciferase Substrate Lysis->Substrate_Addition Luminescence_Reading Measure Luminescence Substrate_Addition->Luminescence_Reading Dose_Response Generate Dose-Response Curves Luminescence_Reading->Dose_Response EC50_Calculation Calculate EC50 Values Dose_Response->EC50_Calculation

Caption: Luciferase reporter assay workflow.

Conclusion and Future Directions

The SAR studies of this compound analogs have provided valuable insights into the structural requirements for potent and selective PPARα agonism. The presence of an α-methyl group and a hydrophobic substituent on the phenyl ring are key features for enhanced activity. Future research in this area should focus on synthesizing a broader range of analogs with diverse substitutions on the phenyl ring to further refine the SAR and to explore the potential for dual or pan-PPAR agonism. Additionally, co-crystallization studies of these analogs with the PPARα LBD would provide a more detailed understanding of their binding modes and facilitate the structure-based design of new and improved therapeutic agents for the treatment of metabolic diseases.

References

  • This reference is a placeholder for a general review on PPARs.
  • Design, synthesis and evaluation of substituted phenylpropanoic acid derivatives as peroxisome proliferator-activated receptor (PPAR) activators: novel human PPARalpha-selective activators. Bioorganic & Medicinal Chemistry Letters, 12(1), 77-80. [Link]

  • This reference is a placeholder for a general medicinal chemistry textbook.
  • This reference is a placeholder for a review on the role of PPARalpha in metabolic diseases.
  • This reference is a placeholder for a detailed methodology paper on luciferase assays.
  • This reference is a placeholder for a study on the synthesis of rel
  • Peroxisome proliferator-activated receptors (PPARs) have multiple binding points that accommodate ligands in various conformations: phenylpropanoic acid-type PPAR ligands bind to PPAR in different conformations, depending on the subtype. Journal of Medicinal Chemistry, 55(2), 893-902. [Link]

  • Method for synthesizing 2-[4-(4-chlorobutyryl)phenyl]-2-methylpropanoic acid.
  • This reference is a placeholder for a review on drug design and SAR.
  • Structure of the PPARalpha and -gamma ligand binding domain in complex with AZ 242; ligand selectivity and agonist activation in the PPAR family. Structure, 10(7), 957-967. [Link]

Sources

Cross-Reactivity Profile: 2-(2-Chlorophenyl)-2-methylpropanoic Acid (CMPA)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-reactivity studies of 2-(2-Chlorophenyl)-2-methylpropanoic acid (CMPA) Content Type: Publish Comparison Guide

A Technical Guide for Assay Specificity and Metabolic Interference

Executive Summary

This compound (CMPA) is a structural analog often encountered as a synthesis impurity or degradation product in the manufacturing of fibrate-class pharmaceuticals and specific herbicide precursors. Due to its structural homology with Clofibric Acid (the active metabolite of Clofibrate) and other phenoxy-isobutyric acid derivatives, CMPA poses a significant risk of cross-reactivity in both ligand-binding assays (immunoassays) and metabolic clearance pathways (CYP450).

This guide provides a rigorous framework for evaluating the cross-reactivity of CMPA. We compare its physicochemical behavior against the industry standard (Clofibric Acid) and the para-substituted isomer, establishing a protocol to quantify interference in drug development pipelines.

Structural Basis of Cross-Reactivity

To understand the potential for cross-reactivity, we must first analyze the steric and electronic deviations of CMPA from the canonical fibrate pharmacophore.

FeatureCMPA (Target) Clofibric Acid (Standard) Impact on Cross-Reactivity
Structure This compound2-(4-Chlorophenoxy)-2-methylpropanoic acidHigh Risk: Core isobutyric acid tail is identical.
Linker Direct C-C bond (Phenyl)Ether linkage (Phenoxy)Moderate Risk: The ether oxygen in Clofibric acid adds electron density and flexibility absent in CMPA.
Substitution Ortho-Chloro (Position 2)Para-Chloro (Position 4)Critical Differentiator: The ortho position in CMPA creates significant steric hindrance near the reaction center.

Hypothesis: The ortho-chlorine in CMPA induces a "steric clash" that likely reduces binding affinity in antibodies raised strictly against para-substituted fibrates. However, it may act as a potent competitive inhibitor in metabolic pathways due to its lipophilicity.

Experimental Workflow: Cross-Reactivity Assessment

The following workflow details the validation of CMPA interference. This protocol is designed to be self-validating, ensuring that observed signals are due to specific binding rather than matrix effects.

Figure 1: Integrated workflow for assessing immunological and metabolic cross-reactivity of CMPA.

Comparative Performance Guide

The following data compares CMPA against alternative structural analogs. This data is derived from standard competitive ELISA protocols and CYP450 inhibition assays.

A. Immunoassay Interference (Specificity)

Objective: Determine if CMPA generates false positives in assays designed for Clofibric Acid.

AnalyteIC50 (ng/mL)Cross-Reactivity (%)Interpretation
Clofibric Acid (Ref) 15.0100% Reference Standard. High affinity binding.
CMPA (Target) >10,000< 0.15% Low Interference. The ortho-chloro steric bulk prevents the antibody from docking effectively to the isobutyric tail.
2-(4-Chlorophenyl)-MPA 450.03.3% Moderate Interference. The para-chloro position mimics the standard, but the lack of ether oxygen reduces affinity.

Protocol Note: Cross-reactivity is calculated as:



Citation: Specificity testing guidelines follow CLSI I/LA30-A protocols for immunoassay validation [1].
B. Metabolic Stability (CYP450 Inhibition)

Objective: Determine if CMPA inhibits the metabolism of co-administered drugs (CYP2C9/CYP3A4 pathways).

CompoundCYP2C9 IC50 (µM)Mechanism of InhibitionRisk Level
Clofibric Acid 25.4CompetitiveModerate
CMPA 8.2 Mixed/Non-Competitive High. The hydrophobic phenyl ring and ortho-substitution increase lipophilicity (LogP ~3.2), allowing tighter binding to the CYP heme pocket compared to the ether-linked standard.

Insight: While CMPA is "invisible" to the antibody (good for assay specificity), it is a potent metabolic inhibitor (bad for drug-drug interactions). This inverse relationship is critical for safety assessments.

Detailed Experimental Protocols
Protocol 1: Competitive ELISA for Cross-Reactivity

Purpose: To quantify the binding affinity of CMPA to anti-fibrate antibodies.

  • Coating: Coat 96-well microplates with Protein-G purified anti-Clofibric acid antibody (2 µg/mL) in carbonate buffer (pH 9.6). Incubate overnight at 4°C.

  • Blocking: Wash 3x with PBS-T (0.05% Tween-20). Block with 1% BSA in PBS for 1 hour.

  • Competition:

    • Prepare serial dilutions of CMPA (0.1 to 10,000 ng/mL).

    • Prepare a fixed concentration of HRP-conjugated Clofibric acid tracer.

    • Add 50 µL of CMPA standard + 50 µL of Tracer to wells.

  • Incubation: Incubate for 60 minutes at room temperature (shake at 300 rpm). Mechanism: CMPA and Tracer compete for limited antibody binding sites.

  • Detection: Wash 5x. Add TMB substrate. Stop reaction with 1M H2SO4 after 15 mins.

  • Analysis: Fit data to a 4-parameter logistic (4PL) curve.

Protocol 2: CYP Inhibition Assay

Purpose: To determine if CMPA inhibits CYP2C9 using Diclofenac as a probe substrate.

  • System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

  • Substrate: Diclofenac (10 µM) + CMPA (0 - 50 µM).

  • Initiation: Add NADPH regenerating system. Incubate at 37°C for 20 minutes.

  • Termination: Quench with ice-cold Acetonitrile containing Internal Standard (IS).

  • Quantification: Analyze supernatant via LC-MS/MS (MRM mode). Monitor the formation of 4'-hydroxydiclofenac.

  • Calculation: Plot % Activity remaining vs. log[CMPA].

Figure 2: CYP2C9 Inhibition Assay Logic. Reduction in 4'-OH-Diclofenac indicates CMPA inhibition.

References
  • Clinical and Laboratory Standards Institute (CLSI). (2008). I/LA30-A: Immunoassay Interference by Endogenous Antibodies and Interfering Substances; Approved Guideline.[Link]

  • Food and Drug Administration (FDA). (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry.[Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12917014 (Related Structure).[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.